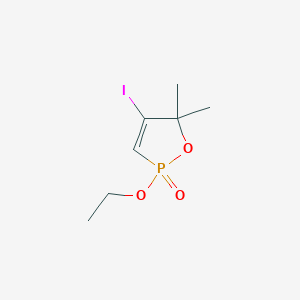
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a complex organophosphorus compound It features a unique structure with an ethoxy group, an iodine atom, and a dimethyl-substituted oxaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule followed by the introduction of the ethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted oxaphospholanes.
Applications De Recherche Scientifique
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Its unique structure allows it to participate in various chemical pathways, influencing the reactivity and stability of the resulting complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-4-ethoxy-3(2H)furanone: Similar in structure but lacks the iodine atom and phosphorus element.
Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cyclic structure but differ in functional groups and reactivity.
Uniqueness
2-Ethoxy-4-iodo-5,5-dimethyl-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its combination of an ethoxy group, iodine atom, and a dimethyl-substituted oxaphospholane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
88399-52-4 |
|---|---|
Formule moléculaire |
C7H12IO3P |
Poids moléculaire |
302.05 g/mol |
Nom IUPAC |
2-ethoxy-4-iodo-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C7H12IO3P/c1-4-10-12(9)5-6(8)7(2,3)11-12/h5H,4H2,1-3H3 |
Clé InChI |
LJQHUNQYMUJWNV-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)C=C(C(O1)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

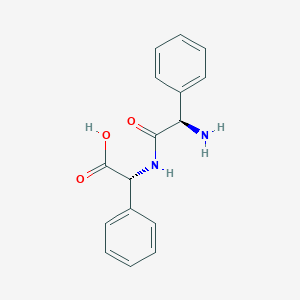
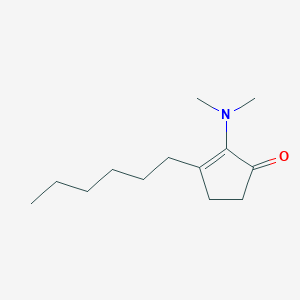
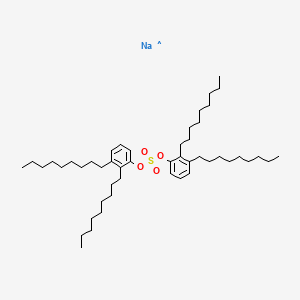
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

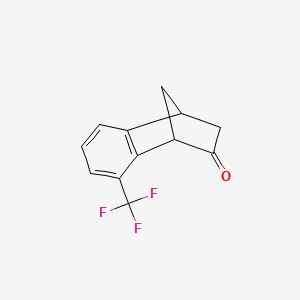
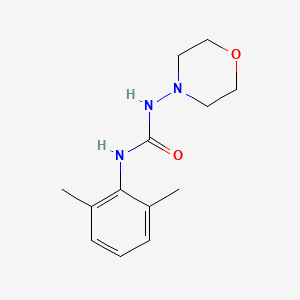

![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
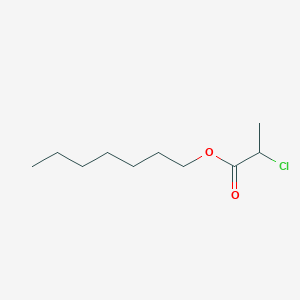
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
